1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one
Description
The compound 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one features a benzo[c]chromen core fused with a cyclohexenone ring, substituted at position 3 with an oxyacetyl group linked to an imidazolidin-2-one heterocycle.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H20N2O5/c1-11-15(25-10-16(22)21-9-8-20-19(21)24)7-6-13-12-4-2-3-5-14(12)18(23)26-17(11)13/h6-7H,2-5,8-10H2,1H3,(H,20,24) |
InChI Key |
CWEYBWJTLRHVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N4CCNC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the imidazolidin-2-one moiety: This step involves the reaction of the benzo[c]chromen derivative with an imidazolidin-2-one precursor, often under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving its specific structural features.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Positional Isomerism : The target compound’s 4-methyl group on the benzo[c]chromen core contrasts with the 3-methyl substitution in ’s derivative. This positional difference may influence electronic effects and solubility .
- Metal Coordination : Compounds like 8k () demonstrate that imidazolidin-2-one derivatives can act as ligands for Cu(II), suggesting the target compound may also form stable metal complexes, albeit with distinct steric and electronic profiles due to its bulky benzo[c]chromen system .
Key Observations :
- The target compound’s synthesis may involve Friedel-Crafts acylation or nucleophilic substitution to attach the oxyacetyl group, followed by imidazolidinone ring formation via urea cyclization.
Physical and Spectroscopic Properties
Table 3: Comparative Physical and Spectral Data
Key Observations :
- The target compound’s IR spectrum is expected to show strong absorption near 1680–1700 cm⁻¹ for the chromen-6-one and imidazolidinone carbonyl groups, consistent with analogs like 8k .
- Crystallographic data for related Cu(II) complexes (e.g., 5j ) reveal orthogonal crystal systems (e.g., Pbca), suggesting that the target compound’s bulkier structure may adopt a distinct packing arrangement if crystallized .
Biological Activity
The compound 1-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}imidazolidin-2-one is a derivative of imidazolidinone that has garnered attention for its potential biological activities. This article explores the compound's biological activity, summarizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure
The compound features a complex structure that includes an imidazolidinone core and a benzochromene moiety. The chemical formula is , and it can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and anticancer domains. Below is a summary of its key biological activities:
Antibacterial Activity
Studies have shown that derivatives of imidazolidinone possess significant antibacterial properties. For instance:
- Mechanism of Action : It has been observed that these compounds disrupt bacterial cell membranes, leading to cell death. This mechanism is similar to that of host defense peptides (HDPs) which are known for their antimicrobial properties .
- Broad-Spectrum Efficacy : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
Anticancer Potential
The imidazolidinone scaffold is also being explored for anticancer applications:
- Cell Proliferation Inhibition : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The specific pathways involved are still under investigation but may include modulation of redox status in cells .
Case Studies and Research Findings
Mechanistic Insights
The biological activity of the compound can be attributed to its ability to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
